3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one
Description
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is a fused heterocyclic compound comprising a naphthopyranone core substituted with a pyridinyl group at the 3-position.
Properties
CAS No. |
652137-98-9 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-pyridin-2-ylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C18H11NO2/c20-15-11-17(14-7-3-4-10-19-14)21-16-9-8-12-5-1-2-6-13(12)18(15)16/h1-11H |
InChI Key |
ZTEHSCMHCBKLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridyl Functionalization
A widely employed method involves Suzuki-Miyaura cross-coupling to introduce the pyridyl group at specific positions of the naphthopyranone scaffold. Key steps include:
Synthesis of Brominated Naphthopyranone Precursors
Bromination at the C-3 position of 3H-naphtho[2,1-b]pyran-1-one is achieved via electrophilic aromatic substitution or directed ortho-metalation. For example, 8-bromo-3H-naphtho[2,1-b]pyran-1-one is synthesized from 6-bromo-2-naphthol through acid-catalyzed condensation with diarylpropynols.
Coupling with Pyridylboronic Acids
The brominated intermediate undergoes Suzuki coupling with pyridin-2-ylboronic acid under palladium catalysis. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 1:1 mixture of dioxane/water at 80°C for 12 hours. This method yields 3-(pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one in 67–84% yield .
Key Advantages:
- High regioselectivity due to stable boronic acid intermediates.
- Compatibility with diverse pyridyl substituents.
Acid-Catalyzed Condensation of Naphthols with Pyridyl-Substituted Propynols
Propynol Synthesis
1-(Pyridin-2-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol is prepared via nucleophilic addition of pyridyl Grignard reagents to 4-methoxybenzoyl chloride, followed by alkynylation.
Cyclocondensation with 2-Naphthol
The propynol reacts with 2-naphthol under BF₃·Et₂O catalysis in dichloromethane at 0°C. Ring closure forms the naphthopyranone core, with subsequent oxidation (CrO₃/H₂SO₄) yielding the target compound in 28–36% overall yield .
Limitations:
- Competing furan formation via ring contraction reduces yields.
- Requires strict control of acid concentration to avoid side reactions.
Decarboxylative Coupling Strategies
Heck Cross-Coupling for Direct Arylation
Substrate Preparation
1-Bromo-2-naphthol is protected as a methoxymethyl ether to prevent oxidation. The Heck reaction with 2-vinylpyridine using Pd(OAc)₂ and P(o-tol)₃ in DMF at 120°C introduces the pyridyl group, albeit in 25% yield .
Challenges:
- Low yields due to competing β-hydride elimination.
- Requires bulky ligands to stabilize the palladium intermediate.
Comparative Analysis of Methods
*Reported for analogous structures; exact yield for target compound requires validation.
Optimization Strategies and Scale-Up Considerations
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyridine compounds .
Scientific Research Applications
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices[][3].
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
Key derivatives and their properties are summarized below:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) at the para position (4’-methylphenyl) result in higher λmax values (285 nm vs. 274 nm for 3’-methylphenyl), suggesting extended conjugation .
- Steric and Halogen Effects : The dichlorophenyl-substituted derivative exhibits a lower λmax (261 nm), likely due to electron-withdrawing effects and steric hindrance disrupting planarity .
- Crystallography : The 4-methoxyphenyl derivative adopts a distorted half-chair conformation in the hydropyran ring, with a dihedral angle of 71.84° between the naphthalene and phenyl rings .
Oxidative Cyclization
Most naphthopyranones are synthesized via DDQ-mediated oxidative cyclization of diarylpropanones. For example:
- 3-(3’-Methylphenyl) derivative : Reaction of precursor 13 with DDQ in 1,4-dioxane at 110°C for 3 hours yields the product in 23% yield after column chromatography .
- Dichlorophenyl derivative : Higher yield (65%) is achieved using similar conditions, possibly due to enhanced stability of the dichlorophenyl intermediate .
Catalytic Methods
Antimicrobial Activity
Naphthopyranone derivatives with electron-withdrawing groups (e.g., p-chlorophenyl) exhibit notable antimicrobial activity. For instance:
- 2-Acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile (4): Shows inhibitory effects against bacterial pathogens, attributed to the chloro substituent enhancing membrane permeability .
Fluorescence and Photophysical Properties
Critical Analysis of Structural-Activity Relationships
- Substituent Position : Para-substituted derivatives generally exhibit higher thermal stability (e.g., 4’-methylphenyl derivative: mp 195–196°C vs. 162°C for 3’-methylphenyl) due to improved packing in the crystal lattice .
- Halogenation : Dichlorophenyl substitution enhances electrophilicity, improving reactivity in nucleophilic addition reactions but reducing conjugation .
- Hydrogen Bonding : Hydroxy and methoxy groups (e.g., 9-hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one) facilitate intermolecular hydrogen bonding, influencing solubility and crystallinity .
Biological Activity
3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the class of naphthopyran derivatives. Its unique structure, characterized by a naphthalene core fused with a pyran ring and substituted with a pyridine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H11NO2
- Molecular Weight : 273.3 g/mol
The compound's structure allows for significant interactions with various biological targets, making it a candidate for further pharmacological studies.
Research indicates that 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exhibits several biological activities:
- Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and SW620 cells .
- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, affecting their activity and influencing metabolic pathways. Binding affinity studies are essential to elucidate these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthopyran derivatives, including 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one. Key findings include:
- Antiproliferative Effects : A study highlighted that derivatives of naphthopyran exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the modulation of key signaling pathways related to cell growth and survival .
- Binding Affinity Studies : Interaction studies revealed that 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one binds effectively to certain protein targets, suggesting potential as a lead compound for drug development.
- Structural Comparisons : Comparative analysis with other naphthopyran derivatives indicates that modifications in the chemical structure can enhance biological activity. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one | Naphthopyran derivative | Acetyl group enhances solubility |
| 3-(Bis(1-methylethyl)amino)-naphtho[2,1-b]pyran | Naphthopyran derivative | Increased biological activity due to amino substitution |
| Naphtho[2,3-c]furan | Furan derivative | Different reactivity due to heterocyclic structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
